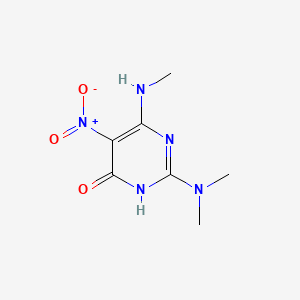
2-(dimethylamino)-6-(methylamino)-5-nitro-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(dimethylamino)-5-(nitro)-6-(methylamino)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-5-(nitro)-6-(methylamino)pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives under acidic or basic conditions.
Introduction of substituents: The dimethylamino, nitro, and methylamino groups can be introduced through various substitution reactions. For example, nitration can be performed using nitric acid or a nitrating mixture, while dimethylation and methylamination can be achieved using dimethylamine and methylamine, respectively, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(dimethylamino)-5-(nitro)-6-(methylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The dimethylamino and methylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, or metal hydrides like lithium aluminum hydride.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like halides, amines, or alcohols under basic or acidic conditions.
Major Products Formed
Reduction of the nitro group: Formation of 2-(dimethylamino)-5-amino-6-(methylamino)pyrimidin-4(3H)-one.
Substitution reactions: Formation of various substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(dimethylamino)-5-(nitro)-6-(methylamino)pyrimidin-4(3H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(dimethylamino)-5-(nitro)-6-(methylamino)pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The dimethylamino and methylamino groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-4,6-dimethylpyrimidine: Lacks the nitro group and has different substituents, leading to different chemical and biological properties.
5-nitro-2,4-diaminopyrimidine: Contains a nitro group but lacks the dimethylamino and methylamino groups, resulting in different reactivity and applications.
Uniqueness
2-(dimethylamino)-5-(nitro)-6-(methylamino)pyrimidin-4(3H)-one is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activities. The presence of both nitro and amino groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H11N5O3 |
|---|---|
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
2-(dimethylamino)-4-(methylamino)-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N5O3/c1-8-5-4(12(14)15)6(13)10-7(9-5)11(2)3/h1-3H3,(H2,8,9,10,13) |
InChI-Schlüssel |
BJMDOQQABXMFRE-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C(=O)NC(=N1)N(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


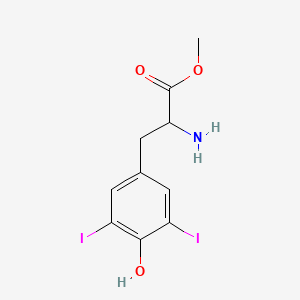
![Methyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate](/img/structure/B15284857.png)
![N'-[3-(2-benzoylcarbohydrazonoyl)-5-ethoxy-2-hydroxybenzylidene]benzohydrazide](/img/structure/B15284869.png)
![2-[(2-Amino-1-oxoethyl)amino]-3-(4-hydroxyphenyl)propanoic acid hydrate](/img/structure/B15284875.png)
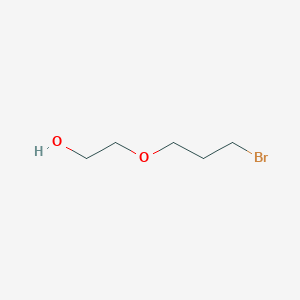
![[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B15284890.png)
![tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate](/img/structure/B15284895.png)
![6-benzyl-5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B15284901.png)
![1-Methyl-4-{2-[4-(octadecylamino)phenyl]vinyl}pyridinium](/img/structure/B15284903.png)
![4-(4-chlorophenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B15284908.png)
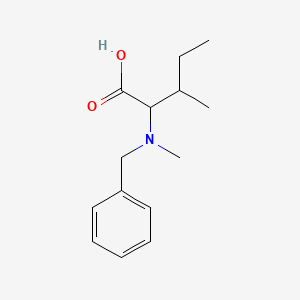
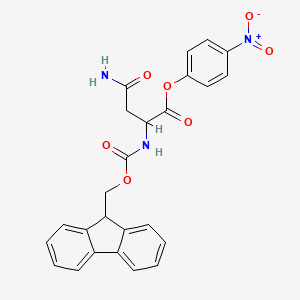
![(5,6-Dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) 2-methylbut-2-enoate](/img/structure/B15284941.png)

